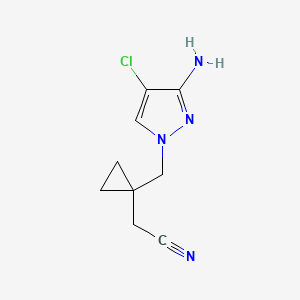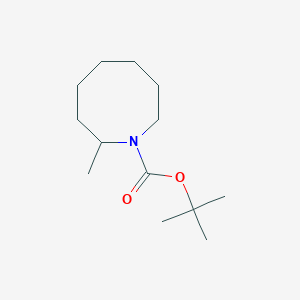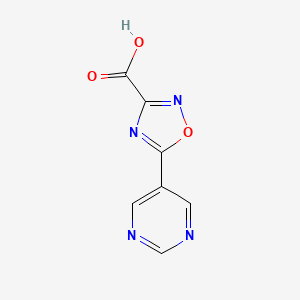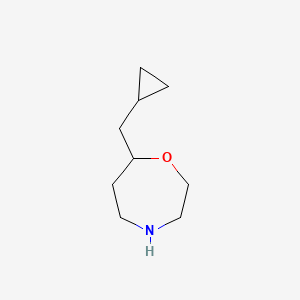
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is characterized by its unique structure, which includes a pyridine ring with an amino group and a dimethylacetamide moiety.
準備方法
The synthesis of 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)-N,N-dimethylacetamide involves several steps. One common method includes the reaction of 3-amino-4-oxo-1,4-dihydropyridine with N,N-dimethylacetamide under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
化学反応の分析
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of a corresponding carboxylic acid, while reduction could yield an alcohol derivative.
科学的研究の応用
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)-N,N-dimethylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
作用機序
The mechanism of action of 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)-N,N-dimethylacetamide can be compared with similar compounds such as:
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide: This compound has a similar structure but differs in the acetamide moiety.
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide: Another similar compound with an ethyl group instead of the dimethylacetamide moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
2-(3-amino-4-oxopyridin-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C9H13N3O2/c1-11(2)9(14)6-12-4-3-8(13)7(10)5-12/h3-5H,6,10H2,1-2H3 |
InChIキー |
SSPHLWOTWVIIFO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)CN1C=CC(=O)C(=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine](/img/structure/B13068574.png)

![(13S,17R)-16-benzoyl-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13068577.png)

![2-(Bromomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane](/img/structure/B13068589.png)
![2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol](/img/structure/B13068595.png)


![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068625.png)
![1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one](/img/structure/B13068632.png)

![tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate](/img/structure/B13068645.png)
![1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol](/img/structure/B13068653.png)
